molecular formula C13H9ClFN3OS B5891025 N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B5891025
M. Wt: 309.75 g/mol
InChI Key: BUARJJOSXMGYTD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to yield the desired product . The reaction conditions typically involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity.

Chemical Reactions Analysis

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, as an antioxidant, it may interact with free radicals, neutralizing them and preventing oxidative damage. In its role as an antibacterial or antifungal agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures .

Comparison with Similar Compounds

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide can be compared with other thiourea derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3OS/c14-9-3-6-11(16-7-9)17-13(20)18-12(19)8-1-4-10(15)5-2-8/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUARJJOSXMGYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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